Calcium Maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

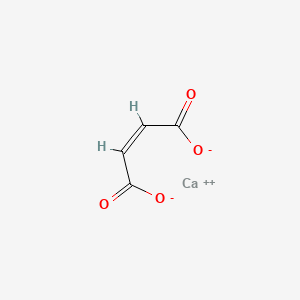

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34938-90-4 |

|---|---|

Molecular Formula |

C4H2CaO4 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

calcium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChI Key |

HDRTWMBOUSPQON-ODZAUARKSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Ca+2] |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Ca+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Ca+2] |

Synonyms |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origin of Product |

United States |

Foundational & Exploratory

"chemical structure of calcium maleate"

An In-depth Technical Guide to the Chemical Structure and Properties of Calcium Malate (B86768)

Introduction

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of calcium malate. While the topic specified is "calcium maleate (B1232345)," the preponderance of scientific literature, including substance registration and application data, points to "calcium malate" as the compound of primary interest in research, food science, and pharmaceutical development. Maleic acid and malic acid are geometric isomers; calcium malate is the calcium salt of malic acid (2-hydroxybutanedioate), whereas calcium maleate is the salt of maleic acid ((2Z)-but-2-enedioate). This document will focus on calcium malate, the compound associated with the properties and applications detailed in the available research.

Calcium malate is recognized for its high bioavailability as a source of calcium, making it a compound of significant interest for professionals in nutrition and drug development.[1][2] Its use as a food additive and dietary supplement is well-established.[3]

Calcium malate is an ionic compound formed between a calcium cation (Ca²⁺) and a malate anion. The malate anion is derived from malic acid, a dicarboxylic acid that plays a role in the citric acid cycle (Krebs cycle). The chemical formula is Ca(C₄H₄O₅).[4] The calcium ion forms an ionic bond with the two carboxylate groups of the malate molecule.

Table 1: Chemical Identifiers for Calcium Malate

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Calcium 2-hydroxybutanedioate | [5] |

| CAS Number | 16426-50-9 (Primary), 17482-42-7 | [5] |

| Molecular Formula | C₄H₄CaO₅ | [5][6] |

| Molecular Weight | 172.15 g/mol | [5] |

| Canonical SMILES | C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] | [7] |

| InChI | InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | [5][7] |

| InChIKey | OLOZVPHKXALCRI-UHFFFAOYSA-L | [5][7] |

| ECHA InfoCard | 100.037.710 | [5] |

Physicochemical Properties

Calcium malate is typically a white, odorless, crystalline powder or granular solid.[3][4] It is characterized by its slight solubility in water, a property that distinguishes it from the more soluble calcium citrate (B86180) malate complex but provides higher bioavailability compared to calcium carbonate.[3][5][8]

Table 2: Physicochemical Data for Calcium Malate

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White granules or white powder | [3][4] |

| Odor | Odorless | [9] |

| Flavor | Neutral, slightly bitter, salty | [6] |

| Solubility in Water | Slightly soluble (approx. 5 g/L at 25°C) | [5][9] |

| Solubility in Alcohol | Soluble | [3] |

| pH (1% solution) | ~7.0 | [6] |

| Boiling Point | 305.00 to 307.00 °C @ 760.00 mm Hg | [10] |

| Flash Point | 153.33 °C (308.00 °F) | [10] |

| Calcium Content | Approx. 20.0% - 23.5% |[4][6] |

Synthesis and Manufacturing

The synthesis of calcium malate is typically achieved through a straightforward acid-base reaction. Common methods involve the reaction of malic acid with a calcium source such as calcium carbonate or calcium hydroxide.[3][11]

Experimental Protocol: Laboratory Synthesis of Calcium Malate

This protocol describes a general method for synthesizing calcium malate from malic acid and calcium carbonate.

Materials:

-

L-Malic Acid (C₄H₆O₅)

-

Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle

-

pH Meter

-

Buchner Funnel and Filter Paper

-

Drying Oven

Procedure:

-

Dissolution: Prepare an aqueous solution of L-malic acid by dissolving a specific molar amount in deionized water in a beaker.

-

Reaction: While stirring the malic acid solution, slowly add an equimolar amount of calcium carbonate powder. The reaction will produce carbon dioxide gas, causing effervescence.[8]

-

Reaction: C₄H₆O₅ (aq) + CaCO₃ (s) → Ca(C₄H₄O₅) (s) + H₂O (l) + CO₂ (g)

-

-

Completion: Continue stirring until the evolution of CO₂ ceases and the pH of the solution approaches neutral (~7.0). Gentle heating (40-60°C) can be applied to facilitate the reaction.[8]

-

Precipitation & Isolation: The slightly soluble calcium malate will precipitate out of the solution. Cool the mixture to room temperature to maximize precipitation.

-

Filtration: Isolate the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the purified calcium malate in a drying oven at a temperature below 100°C until a constant weight is achieved.

Analytical Methods and Characterization

The characterization of calcium malate involves confirming its identity, purity, and calcium content. Techniques such as X-ray fluorescence (XRF) spectroscopy are employed for quantitative elemental analysis.

Experimental Protocol: Determination of Calcium Content by XRF

This protocol provides a simplified methodology for determining the calcium content in a sample of calcium malate powder using X-ray fluorescence spectroscopy, as suggested by the literature.[12]

Objective: To quantify the percentage of calcium in a synthesized calcium malate sample.

Apparatus:

-

Sequential single-channel X-ray fluorescence spectrometer

-

Sample press machine

-

Standard reference materials of calcium compounds with known concentrations

Procedure:

-

Calibration: Prepare a series of calibration standards using certified reference materials of calcium compounds. Press each standard into a thin pellet.

-

Sample Preparation: Take a representative sample of the synthesized calcium malate powder. Press the powder into a thin, uniform pellet using the press machine. The entire sample preparation process typically takes less than 10 minutes.[12]

-

XRF Analysis:

-

Place the first calibration standard pellet into the XRF spectrometer.

-

Irradiate the sample with X-rays, causing the atoms to emit fluorescent (or secondary) X-rays at energy levels characteristic of each element.

-

Measure the intensity of the characteristic X-rays for calcium.

-

Repeat the measurement for all calibration standards to generate a calibration curve (Intensity vs. Concentration).

-

-

Sample Measurement: Place the calcium malate sample pellet into the spectrometer and measure the intensity of the calcium fluorescence signal under the same conditions as the standards.

-

Quantification: Use the calibration curve to determine the calcium concentration in the sample based on its measured signal intensity.

Applications in Research and Drug Development

Calcium malate's primary application stems from its excellent bioavailability as a calcium supplement.[13] It serves as a calcium fortifier in functional foods, beverages, and pharmaceutical formulations designed to treat and prevent calcium deficiency disorders like osteoporosis.[2][3]

-

Nutritional Supplements: It is a preferred form of calcium for individuals with compromised digestive function or those taking medications that reduce stomach acid, as its absorption is less dependent on an acidic environment.[1]

-

Food Fortification: As a food additive (E352), it is used as an acidity regulator and flavor enhancer.[3][5]

-

Drug Development: The malate anion is an intermediate in the Krebs cycle, suggesting it may offer metabolic benefits. Calcium-based biomaterials, including malates, are being explored for their potential in controlled-release drug delivery systems and as scaffolds for bone regeneration.[14]

Biological Role and Signaling Pathways

Upon ingestion and absorption, calcium malate dissociates into calcium ions (Ca²⁺) and malate anions. Both components are biologically active and integrated into metabolic processes.

Calcium Signaling Pathway

The released calcium ions contribute to the body's calcium pool, which is critical for numerous physiological functions, including bone mineralization, muscle contraction, and nerve impulse transmission.[1] Ca²⁺ is a universal second messenger that activates a vast array of cellular responses through the calcium signaling pathway.[15][16] A common activation route involves G protein-coupled receptors (GPCRs) and the phospholipase C (PLC) pathway.[17]

-

An external signal (e.g., a hormone) binds to a GPCR.

-

The activated GPCR activates PLC.

-

PLC cleaves the membrane lipid PIP₂ into IP₃ and DAG.

-

IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol.

-

The resulting increase in intracellular Ca²⁺ concentration triggers downstream cellular responses, such as enzyme activation and gene transcription.[17]

Metabolic Fate of Malate

The malate anion is a key intermediate in the citric acid cycle, a central metabolic pathway for energy production. Malate can be transported into the mitochondria and oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that generates NADH, which is subsequently used in oxidative phosphorylation to produce ATP.

Conclusion

Calcium malate is a well-characterized compound with significant applications in the nutritional and pharmaceutical industries. Its chemical structure, centered on the ionic interaction between calcium and the biologically relevant malate anion, underpins its key property of high bioavailability. A thorough understanding of its synthesis, analytical characterization, and role in fundamental biological pathways is essential for researchers and professionals working on calcium supplementation, food science, and the development of novel drug delivery systems.

References

- 1. designsforhealth.com [designsforhealth.com]

- 2. wbcil.com [wbcil.com]

- 3. CALCIUM MALATE - Ataman Kimya [atamanchemicals.com]

- 4. jostchemical.com [jostchemical.com]

- 5. Calcium malate - Wikipedia [en.wikipedia.org]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. GSRS [precision.fda.gov]

- 8. US5186965A - Calcium citrate malate composition - Google Patents [patents.google.com]

- 9. What is Calcium Malate - Properties & Specifications [eleph-citrics.com]

- 10. calcium malate, 17482-42-7 [thegoodscentscompany.com]

- 11. CALCIUM MALATE | 17482-42-7 [chemicalbook.com]

- 12. [Determination of calcium in calcium citrate and calcium malate by X-ray fluorescence spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. benchchem.com [benchchem.com]

- 15. Calcium signaling as a mediator of cell energy demand and a trigger to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. Calcium signaling - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of Calcium Malate (B86768)

This technical guide provides a comprehensive overview of the core properties of calcium malate, the calcium salt of malic acid. This document delves into its physicochemical characteristics, thermal behavior, and crystallographic structure. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its relevance in pharmaceutical and biomedical applications.

Physicochemical Properties

Calcium malate is a white, odorless, solid compound that serves as a source of calcium in various applications, including nutritional supplements and pharmaceutical formulations.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of Calcium Malate

| Property | Value | Reference |

| Chemical Name | Calcium 2-hydroxybutanedioate | [2] |

| Synonyms | Calcium DL-malate, E352(ii) | [2][3] |

| Molecular Formula | C₄H₄CaO₅ | [1][2] |

| Molar Mass | 172.15 g/mol | [2][4] |

| Appearance | White powder or granular crystals | [1][2][3] |

| Solubility in Water | Slightly soluble (~5 g/L at 25°C) | [1][2][3] |

| Elemental Calcium Content | ~23% | [5] |

| pH (1% solution) | ~7 | [5] |

Table 2: Physical Properties of Calcium Malate

| Property | Value | Reference |

| Melting Point | > 200°C | [1] |

| Density | 2.1 - 2.4 g/cm³ | [1] |

| Boiling Point | 306.4°C at 760 mmHg | [6] |

| Flash Point | 153.4°C | [6] |

Crystallographic Data

The crystal structure of calcium maleate (B1232345) dihydrate has been determined using single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group I2₁2₁2₁[7]. The calcium atom is eight-fold coordinated by oxygen atoms, two from water molecules and the remaining from the maleate anions[7].

Table 3: Crystallographic Data for Calcium Maleate Dihydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | I2₁2₁2₁ | [7] |

| a | 8.54(2) Å | [7] |

| b | 10.83(3) Å | [7] |

| c | 6.84(1) Å | [7] |

| Z | 4 | [7] |

Thermal Decomposition

The thermal decomposition of calcium malonate dihydrate is a multi-stage process that can be effectively studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[8]. The process involves dehydration followed by the decomposition of the anhydrous salt.

Table 4: Thermal Decomposition Stages of Calcium Malonate Dihydrate

| Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Solid Product | Gaseous Product(s) |

| 1: Dehydration | 92 - 250 | 20.22 | 21.14 | Anhydrous Calcium Malonate | Water (H₂O) |

| 2: Decomposition of Anhydrous Malonate | 250 - 500 (approx.) | 24.70 | - | Calcium Carbonate | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred) |

| 3: Decomposition of Calcium Carbonate | > 600 | 30.96 | - | Calcium Oxide | Carbon Dioxide (CO₂) |

Note: The decomposition of anhydrous malonate leads to the formation of calcium carbonate, which then decomposes at higher temperatures to calcium oxide and carbon dioxide[8].

Experimental Protocols

This protocol describes a common laboratory method for synthesizing calcium malonate via a precipitation reaction[9].

Materials and Equipment:

-

Malonic Acid (reagent grade)

-

Calcium Carbonate (precipitated, fine powder)

-

Deionized water

-

500 mL beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Dissolution of Malonic Acid: Dissolve 10.4 g (0.1 mol) of malonic acid in 200 mL of deionized water in a 500 mL beaker. Gentle heating (40-50 °C) and stirring can be used to facilitate dissolution[9].

-

Addition of Calcium Carbonate: While stirring the malonic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence will be observed due to the release of carbon dioxide. The rate of addition should be controlled to prevent excessive foaming[9].

-

Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the addition of calcium carbonate is complete. A white precipitate of calcium malonate will form. The reaction can be gently heated to about 60 °C to encourage the formation of a more crystalline precipitate[9].

-

Isolation of the Precipitate: Isolate the calcium malonate precipitate by vacuum filtration using a Buchner funnel and filter paper[9].

-

Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove unreacted starting materials and soluble impurities. Follow this with a wash using a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying[9].

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 110°C for 3 hours) to a constant weight[10][11].

-

Yield Calculation: Weigh the dried product and calculate the percentage yield[9].

References

- 1. What is Calcium Malate - Properties & Specifications [eleph-citrics.com]

- 2. Calcium malate | C4H4CaO5 | CID 167659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CALCIUM MALATE - Ataman Kimya [atamanchemicals.com]

- 4. Calcium malate - Wikipedia [en.wikipedia.org]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. Calcium malate | CAS#:17482-42-7 | Chemsrc [chemsrc.com]

- 7. The crystal structure of this compound dihydrate | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fao.org [fao.org]

- 11. fao.org [fao.org]

An In-depth Technical Guide to Calcium Maleate (CAS Number: 34938-90-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide compiles the currently available information on calcium maleate (B1232345) (CAS 34938-90-4). It is important to note that publicly accessible, in-depth experimental data for this specific compound is limited. Therefore, some sections of this guide are based on general chemical principles and information from structurally related compounds. Researchers are advised to conduct their own specific experimental validation.

Introduction

Calcium maleate is the calcium salt of maleic acid, a dicarboxylic acid.[1] As an organic calcium salt, it holds potential for applications in various fields, including pharmaceuticals as a calcium supplement or as a component in drug formulations, and in industrial settings as an additive or intermediate.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, a general synthesis protocol, potential analytical methods, and discusses its prospective applications and safety considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While some data points are readily available, others, such as solubility, are inferred from the properties of similar organic calcium salts and require experimental verification.

| Property | Value | Reference |

| CAS Number | 34938-90-4 | [1] |

| Molecular Formula | C₄H₂CaO₄ | [1] |

| Molecular Weight | 154.13 g/mol | [1] |

| Appearance | White to off-white powder, granules, or crystals | [3] |

| Solubility | Slightly soluble in water; insoluble in ethanol (B145695).[4] Details on quantitative solubility are not readily available. | [4] |

| Storage | Store in well-closed, light-resistant, and desiccant-lined containers at 15–25 °C, protected from moisture. | [3] |

Synthesis and Characterization

This compound is typically synthesized through a neutralization reaction between maleic acid and a suitable calcium source.

General Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials and Equipment:

-

Maleic acid

-

Calcium hydroxide (B78521) or Calcium carbonate

-

Deionized water

-

Beakers and magnetic stirrer

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Maleic Acid: Dissolve a known molar quantity of maleic acid in deionized water in a beaker, with gentle stirring. Heating may be applied to facilitate dissolution.

-

Neutralization: Slowly add an equimolar amount of calcium hydroxide or calcium carbonate to the maleic acid solution. If using calcium carbonate, effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

-

Reaction Completion and Precipitation: Continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion. A white precipitate of this compound will form.

-

Isolation of the Precipitate: Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities. A subsequent wash with ethanol can aid in drying.

-

Drying: Dry the purified this compound in a drying oven at a suitable temperature to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and calcium, and confirm the empirical formula.

-

Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.

Potential Applications in Drug Development

While specific studies on this compound are scarce, its properties as an organic calcium salt suggest several potential applications in the pharmaceutical industry.

-

Calcium Supplementation: this compound can serve as a source of calcium in dietary supplements to prevent and treat calcium deficiencies. The bioavailability of calcium from this salt would need to be determined through in vitro and in vivo studies.

-

Excipient in Drug Formulation: It could be used as a filler, binder, or disintegrant in tablet formulations. Its solubility and compaction properties would be key determinants of its suitability.

-

pH Modifier: Due to the basic nature of the maleate anion, it could be used to regulate the pH of formulations.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential in the research and development of this compound for pharmaceutical applications.

Assay of Calcium Content by Complexometric Titration

This protocol is adapted from methods used for other organic calcium salts and would require validation for this compound.

Materials and Equipment:

-

This compound sample

-

0.05 M Disodium (B8443419) EDTA (Titrant)

-

Hydrochloric acid, dilute

-

Sodium hydroxide solution

-

Hydroxy naphthol blue indicator

-

Buret, beaker, and magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh a sample of dried this compound and dissolve it in a mixture of deionized water and a small amount of dilute hydrochloric acid.

-

Buffering: Dilute the solution with water and add sodium hydroxide solution to adjust the pH to an appropriate range for the indicator.

-

Titration: Add a precise amount of hydroxy naphthol blue indicator. Titrate the solution with 0.05 M disodium EDTA until the color changes to a distinct blue endpoint.

-

Calculation: Calculate the calcium content based on the volume of EDTA consumed.

In Vitro Dissolution Testing

This is a fundamental test to predict the in vivo performance of an oral solid dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Medium: 900 mL of 0.1 N Hydrochloric Acid (simulated gastric fluid)

Procedure:

-

Setup: Maintain the dissolution medium at 37 ± 0.5 °C and set the paddle rotation speed (e.g., 75 rpm).

-

Sample Introduction: Place a known amount of this compound (or a tablet containing it) into the dissolution vessel.

-

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

-

Analysis: Filter the samples and analyze the calcium concentration using a suitable method such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP).

-

Data Analysis: Plot the percentage of dissolved calcium against time to obtain the dissolution profile.

Safety and Handling

Conclusion and Future Directions

This compound, with CAS number 34938-90-4, is an organic calcium salt with potential for use in the pharmaceutical and other industries. This technical guide has provided an overview of its known properties and generalized protocols for its synthesis and analysis. However, there is a clear need for further research to fully characterize this compound. Key areas for future investigation include:

-

Quantitative Solubility Studies: Determining its solubility across a range of pH values relevant to physiological conditions.

-

Solid-State Characterization: Investigating its crystalline forms, polymorphism, and hydration states.

-

Bioavailability and Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion in vivo.

-

Toxicological Evaluation: Conducting comprehensive studies to establish its safety profile.

-

Formulation Development: Exploring its utility as an active pharmaceutical ingredient or excipient in various dosage forms.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound in drug development and other scientific applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Maleate and Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of calcium maleate (B1232345) and the closely related, and more commonly researched, calcium malate (B86768). This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of key processes. While the user's query specified "calcium maleate," the prevalence of "calcium malate" in scientific literature suggests a potential interchangeability or misspelling. Therefore, this guide will address both compounds to ensure comprehensive coverage.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and calcium malate is presented below. The data has been compiled from various sources to provide a comparative overview.

Table 1: Physical and Chemical Properties of this compound and Calcium Malate

| Property | This compound | Calcium Malate |

| Appearance | Orthorhombic crystals (dihydrate)[1] | White, odorless solid; fine white powder or granular crystals[2][3] |

| Chemical Formula | CaC₄H₂O₄·2H₂O (dihydrate)[1] | C₄H₄CaO₅[4][5][6] |

| Molecular Weight | 194.18 g/mol (dihydrate) | 172.15 g/mol [2][4][5][6][7] |

| Solubility in Water | Data not available | Slightly soluble[2][4][5]; approximately 5 g/L at 25°C[3] |

| Melting Point | Data not available | >300°C[2][8] |

| Density | 1.69 g/cm³ (calculated for dihydrate) | 2.1 - 2.4 g/cm³[3] |

| Crystal Structure | Orthorhombic, space group /212121 (dihydrate)[1] | Data not available |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of these calcium salts are provided below.

Synthesis of Calcium Malate

Objective: To synthesize calcium malate via the reaction of malic acid and calcium carbonate.

Reaction: H₂C₄H₄O₅(aq) + CaCO₃(s) → CaC₄H₄O₅(s) + H₂O(l) + CO₂(g)

Materials and Equipment:

-

Malic Acid (reagent grade)

-

Calcium Carbonate (precipitated, fine powder)

-

Deionized water

-

500 mL beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Dissolution of Malic Acid: Dissolve 13.4 g (0.1 mol) of malic acid in 200 mL of deionized water in a 500 mL beaker. Stir the solution gently with a magnetic stirrer until all the malic acid has dissolved. Gentle heating (40-50°C) can be applied to aid dissolution.

-

Addition of Calcium Carbonate: While stirring the malic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

-

Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the addition of calcium carbonate is complete. A white precipitate of calcium malate will form.

-

Isolation of Precipitate: Isolate the calcium malate precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities. Follow with a wash of ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Drying: Dry the precipitate in a drying oven at a temperature below 100°C to avoid decomposition.[9]

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield.

Complexometric Titration for Calcium Content

Objective: To determine the purity of a synthesized calcium malate sample by quantifying its calcium content.

Principle: A known mass of the sample is dissolved and titrated with a standardized ethylenediaminetetraacetic acid (EDTA) solution. EDTA forms a stable 1:1 complex with Ca²⁺ ions. An indicator is used to detect the endpoint of the titration.[10]

Materials and Equipment:

-

50-mL burette

-

250-mL Erlenmeyer flasks

-

Analytical balance

-

Standardized 0.05 M EDTA solution

-

pH 10 ammonia/ammonium chloride buffer

-

Calmagite or Eriochrome Black T indicator

-

6 M HCl

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.2 g of the calcium malate sample and transfer it to a 250-mL Erlenmeyer flask.

-

Add a minimum amount of 6 M HCl dropwise to completely dissolve the sample.[10]

-

Dilute the solution with approximately 50 mL of deionized water.

-

Add 5 mL of the pH 10 buffer solution.

-

Add 2-3 drops of the Calmagite indicator, which should turn the solution a wine-red color.[10]

-

Titrate the sample with the standardized 0.05 M EDTA solution, swirling the flask continuously, until the color changes from wine-red to a pure blue, indicating the endpoint.

-

Record the volume of EDTA solution used and calculate the percentage of calcium in the sample.

Visualizations

The following diagrams illustrate key processes and relationships relevant to calcium malate.

Caption: Experimental workflow for the synthesis of calcium malate.

Applications in Drug Development and Research

Calcium malate is recognized for its high bioavailability, making it a preferred choice for calcium supplementation.[2] Its potential applications in the pharmaceutical and nutraceutical industries are significant.

-

Calcium Supplementation: Due to its superior absorption compared to other calcium salts, it is used in formulations to treat and prevent calcium deficiencies, such as osteoporosis.[11][12]

-

Drug Delivery: The biocompatibility and biodegradability of calcium-based materials make them suitable for drug delivery systems. Calcium malate can be used to synthesize Metal-Organic Frameworks (MOFs) for controlled drug release.[13]

-

Food Fortification: It is used as a food additive to fortify products with calcium without significantly impacting taste or texture.[8]

Chemical Reactivity and Stability

Thermal Decomposition

Solubility

Calcium malate is slightly soluble in water but can be dissolved stably under acidic conditions.[2] This property is advantageous for its absorption in the stomach.

Crystal Structure of this compound Dihydrate

The crystal structure of this compound dihydrate (CaC₄H₂O₄·2H₂O) has been determined by X-ray diffraction. The crystals are orthorhombic with the space group /212121.[1] In this structure, the calcium atom is coordinated by eight oxygen atoms, two from water molecules and the remaining from the maleate anions. The maleate anion itself is non-planar.[1]

This detailed technical guide provides a foundational understanding of the physical and chemical properties of this compound and malate, offering valuable insights for researchers and professionals in the field of drug development and materials science. The provided experimental protocols serve as a practical starting point for the synthesis and analysis of these compounds.

References

- 1. The crystal structure of this compound dihydrate | Semantic Scholar [semanticscholar.org]

- 2. CALCIUM MALATE - Ataman Kimya [atamanchemicals.com]

- 3. What is Calcium Malate - Properties & Specifications [eleph-citrics.com]

- 4. Calcium malate - Wikipedia [en.wikipedia.org]

- 5. Calcium malate | C4H4CaO5 | CID 167659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. GSRS [precision.fda.gov]

- 8. chembk.com [chembk.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

- 11. wbcil.com [wbcil.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

"solubility of calcium maleate in water and organic solvents"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of calcium maleate (B1232345) in aqueous and organic media. Due to a notable gap in publicly available quantitative data, this document focuses on summarizing the qualitative solubility information and presenting detailed experimental protocols for researchers to determine the precise solubility parameters of calcium maleate. This guide is intended to be a foundational resource for scientists and professionals in drug development and other research fields where the solubility of this compound is a critical parameter.

Introduction

This compound, the calcium salt of maleic acid, is a compound with potential applications in various fields, including pharmaceuticals as a calcium supplement or as a component in drug formulations. The solubility of an active pharmaceutical ingredient (API) or a supplement is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. A thorough understanding of a compound's solubility in different solvent systems is therefore essential during the early stages of drug development and formulation.

This guide addresses the solubility of this compound in water and common organic solvents. It also provides detailed experimental methodologies to enable researchers to generate precise and reliable solubility data in their own laboratories.

Aqueous Solubility of this compound

Currently, there is a lack of specific quantitative data in peer-reviewed literature regarding the solubility of this compound in water at various temperatures. Qualitative descriptions consistently classify this compound as "slightly soluble" in water. The solubility of salts of weak acids, such as maleic acid, is known to be pH-dependent[1]. It is anticipated that the solubility of this compound will increase in acidic conditions due to the protonation of the maleate anion, which shifts the dissolution equilibrium.

Effect of Temperature

For many sparingly soluble salts, temperature can have a significant impact on solubility. While specific data for this compound is unavailable, the dissolution of some calcium salts is an exothermic process, meaning solubility decreases as temperature increases. Experimental determination is necessary to characterize this relationship for this compound.

Data Presentation: Aqueous Solubility (Template)

The following table is a template for researchers to populate with experimentally determined data on the aqueous solubility of this compound.

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 20 | Experimental Value | Calculated Value | Calculated Value |

| 25 | Experimental Value | Calculated Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | Calculated Value |

| 50 | Experimental Value | Calculated Value | Calculated Value |

Solubility of this compound in Organic Solvents

Information regarding the solubility of this compound in organic solvents is also limited. It has been described as insoluble in ethanol. The solubility in other common organic solvents such as methanol, acetone, and isopropanol (B130326) has not been quantitatively reported. For applications in drug formulation and synthesis, understanding the solubility in non-aqueous media is crucial.

Data Presentation: Organic Solvent Solubility (Template)

This table serves as a template for recording the solubility of this compound in various organic solvents at a standardized temperature (e.g., 25 °C).

| Solvent | Dielectric Constant (at 25 °C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Isopropanol | 19.9 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

Experimental Protocols

To address the gap in available data, the following detailed experimental protocols are provided.

Determination of Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment:

-

This compound (high purity)

-

Deionized or distilled water

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaking water bath or incubator

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or smaller)

-

Apparatus for quantitative analysis of calcium ions (e.g., Atomic Absorption Spectrometer)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of conical flasks containing a known volume of the desired solvent (e.g., water, ethanol). The presence of undissolved solid is crucial to ensure saturation.

-

Securely stopper the flasks.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaking water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution to a concentration suitable for the chosen analytical method.

-

Determine the concentration of calcium ions in the diluted solution using a validated analytical technique, such as Atomic Absorption Spectroscopy (see section 4.2).

-

-

Calculation of Solubility:

-

From the determined calcium ion concentration, calculate the molar solubility of this compound.

-

Convert the molar solubility to the desired units (e.g., g/100 mL).

-

For aqueous solutions, the solubility product (Ksp) can be calculated from the molar concentrations of the calcium and maleate ions.

-

Figure 1. Experimental workflow for the shake-flask solubility determination of this compound.

Quantitative Analysis of Calcium by Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific method for determining the concentration of metal ions in a solution.

Instrumental Parameters (Typical):

-

Instrument: Atomic Absorption Spectrophotometer

-

Light Source: Calcium hollow-cathode lamp

-

Wavelength: 422.7 nm

-

Flame: Air-acetylene

-

Slit Width: 0.2 nm

Reagents:

-

Demineralized Water

-

Calcium Stock Solution (1000 ppm): Commercially available or prepared by dissolving a known mass of primary standard calcium carbonate in a minimum amount of dilute hydrochloric acid and diluting to a known volume.

-

Lanthanum Chloride Solution (e.g., 25 g/L): To act as a releasing agent to suppress chemical interferences (e.g., from phosphate).

-

Calibration Standards: A series of standards with known calcium concentrations (e.g., 0, 2, 4, 6, 8 mg/L) are prepared by diluting the stock solution. Each standard should contain the same concentration of lanthanum chloride as the prepared samples.

Procedure:

-

Sample Preparation:

-

Take a precise volume of the filtered saturated solution of this compound.

-

Add the lanthanum chloride solution.

-

Dilute with demineralized water to a final concentration within the linear range of the calibration curve.

-

-

Instrument Calibration:

-

Aspirate the blank solution (demineralized water with lanthanum chloride) to zero the instrument.

-

Aspirate the calibration standards in order of increasing concentration and record the absorbance for each.

-

Generate a calibration curve by plotting absorbance versus calcium concentration.

-

-

Sample Measurement:

-

Aspirate the prepared sample solutions and record their absorbance.

-

Using the calibration curve, determine the concentration of calcium in the diluted samples.

-

-

Calculation:

-

Account for the dilution factor to calculate the calcium concentration in the original saturated solution.

-

Figure 2. Workflow for the quantitative analysis of calcium by Atomic Absorption Spectroscopy.

Logical Relationships in Solubility Determination

The determination of a compound's solubility involves a series of dependent steps, from ensuring the system reaches equilibrium to the final calculation based on analytical measurements. The accuracy of the final solubility value is contingent on the meticulous execution of each preceding step.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium maleate (B1232345), a topic of interest in materials science and pharmaceutical development. Due to a scarcity of direct literature on calcium maleate, this document establishes a theoretical framework for its thermal behavior by drawing parallels with the well-documented decomposition of analogous calcium carboxylates, such as calcium malonate and calcium oxalate. This guide outlines the anticipated multi-stage decomposition process, details the experimental protocols for its investigation, and presents relevant quantitative data from related compounds to offer a predictive model for the thermal analysis of this compound.

Introduction

Calcium salts of dicarboxylic acids are integral to various fields, including materials science, chemical synthesis, and the pharmaceutical industry, where they can be used as excipients or in the formation of active pharmaceutical ingredients. Understanding the thermal stability and decomposition pathway of these salts is critical for determining storage conditions, processing parameters, and predicting their fate under elevated temperatures.

This compound, the calcium salt of maleic acid, is expected to exhibit a multi-stage thermal decomposition pattern characteristic of hydrated metal carboxylates. This process typically involves an initial dehydration step, followed by the decomposition of the anhydrous salt to form an intermediate, and finally, the breakdown of this intermediate to a stable metal oxide. This guide will detail the likely stages of this process, drawing on data from structurally similar calcium salts.

Proposed Thermal Decomposition Pathway of this compound

Based on the thermal behavior of similar calcium carboxylates, the decomposition of hydrated this compound is hypothesized to occur in three primary stages. The existence of a hydrated form, specifically this compound dihydrate (Ca(C₄H₂O₄)·2H₂O), has been confirmed in the literature, providing a basis for the initial dehydration step.[1]

Stage 1: Dehydration The first stage involves the loss of water molecules of hydration to form anhydrous this compound. For this compound dihydrate, this would be represented by the following reaction:

Ca(C₄H₂O₄)·2H₂O(s) → Ca(C₄H₂O₄)(s) + 2H₂O(g)

This process is endothermic and is expected to occur at temperatures broadly in the range of 90-250°C, similar to what is observed for calcium malonate dihydrate.[2]

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound is expected to decompose. The solid intermediate formed is likely calcium carbonate, a common product in the decomposition of calcium carboxylates.[2] The gaseous products are anticipated to be a mixture of carbon-containing compounds.

Ca(C₄H₂O₄)(s) → CaCO₃(s) + Gaseous Products

Stage 3: Decomposition of Calcium Carbonate The final stage is the well-characterized decomposition of calcium carbonate to calcium oxide and carbon dioxide.[2] This is a highly endothermic process that typically occurs at temperatures above 600°C.[2]

CaCO₃(s) → CaO(s) + CO₂(g)

The following diagram illustrates this proposed decomposition pathway.

Caption: Proposed three-stage thermal decomposition of this compound dihydrate.

Quantitative Data from Analogous Compounds

Table 1: Thermal Decomposition Data for Calcium Malonate Dihydrate [2]

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Solid Product | Gaseous Product(s) |

| 1: Dehydration | 92 - 250 | 20.22 | 21.14 | Anhydrous Calcium Malonate | Water (H₂O) |

| 2: Decomposition of Anhydrous Malonate | 250 - 500 (approx.) | 24.70 | - | Calcium Carbonate | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred) |

| 3: Decomposition of Calcium Carbonate | > 600 | 24.70 | - | Calcium Oxide | Carbon Dioxide (CO₂) |

Table 2: Thermal Decomposition Data for Calcium Oxalate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Solid Product | Gaseous Product(s) |

| 1: Dehydration | ~100 - 250 | 12.33 | Anhydrous Calcium Oxalate | Water (H₂O) |

| 2: Decomposition of Anhydrous Oxalate | ~400 - 500 | 19.17 | Calcium Carbonate | Carbon Monoxide (CO) |

| 3: Decomposition of Calcium Carbonate | ~600 - 850 | 30.10 | Calcium Oxide | Carbon Dioxide (CO₂) |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as it is heated at a controlled rate. This provides quantitative information on decomposition temperatures and mass loss at each stage.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

-

Atmosphere: Conduct the experiment under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to approximately 950°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events.

Differential Thermal Analysis (DTA)

Objective: To detect endothermic and exothermic events as a function of temperature. This provides qualitative information about phase transitions and decomposition processes.

-

Instrument: A simultaneous thermal analyzer capable of performing both TGA and DTA is ideal.

-

Sample Preparation: Place 5-10 mg of the this compound sample in an alumina or platinum crucible. An inert reference material (e.g., calcined alumina) is placed in a separate crucible.

-

Atmosphere: Use a dynamic inert atmosphere (nitrogen or argon) with a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: Heat the sample and reference from ambient temperature to around 950-1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the temperature difference (ΔT) between the sample and the reference as a function of the sample temperature. Endothermic events will appear as downward peaks, and exothermic events as upward peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure: The experimental conditions for the TGA are the same as described in section 4.1. The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR spectra will provide real-time identification of the gaseous molecules being released at each stage of the decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: A generalized experimental workflow for investigating thermal decomposition.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust theoretical framework can be constructed based on the behavior of analogous calcium carboxylates. The proposed three-stage decomposition, involving dehydration, decomposition of the anhydrous salt to calcium carbonate, and the final decomposition of calcium carbonate to calcium oxide, provides a strong predictive model. The experimental protocols detailed in this guide offer a clear path for the comprehensive thermal analysis of this compound. Further research, particularly involving evolved gas analysis, is necessary to fully elucidate the specific decomposition pathway and identify all gaseous products. This foundational understanding is crucial for the effective application of this compound in scientific and industrial contexts.

References

Spectroscopic Fingerprinting of Calcium Maleate: An In-depth Technical Guide to FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium maleate (B1232345), a salt of a simple dicarboxylic acid, utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy. While direct, comprehensive studies on calcium maleate are not abundant in publicly available literature, this document synthesizes information from the analysis of maleic acid, its salts, and analogous compounds such as calcium malate (B86768) to present a robust predictive analysis. This guide offers detailed experimental protocols, comparative spectral data, and a foundational understanding of the relationship between molecular structure and vibrational spectra, crucial for material characterization in pharmaceutical and materials science research.

Introduction to Vibrational Spectroscopy of Dicarboxylate Salts

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure of materials. These techniques probe the vibrational modes of molecules, which are specific to the types of chemical bonds and the overall molecular symmetry. For ionic compounds like this compound, the spectra reveal characteristic vibrations of the maleate anion and are influenced by the coordination of the carboxylate groups to the calcium cation (Ca²⁺) and the solid-state crystal packing.

-

FTIR Spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar functional groups, making it ideal for observing the carboxylate (COO⁻) and O-H (if hydrated) vibrations.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The resulting shift in the energy of the scattered photons provides a vibrational spectrum. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FTIR. It is particularly effective for analyzing the C=C and C-C backbone of the maleate molecule.

Together, these techniques provide a detailed "fingerprint" of this compound, enabling its identification, purity assessment, and the study of its solid-state structure.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols are synthesized from standard laboratory practices for the analysis of solid organic salts.[1][2][3][4][5]

FTIR Spectroscopy Protocol (KBr Pellet Transmission Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining the transmission FTIR spectrum of a solid sample.[1][2][4][6]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator

-

Agate mortar and pestle[2]

-

Analytical balance

-

Spatula

Procedure:

-

Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[2] Gently but thoroughly mix the this compound and KBr powder until a homogeneous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.[6]

-

Die Loading: Transfer the powder mixture into the pellet die sleeve. Distribute the powder evenly on the surface of the bottom anvil.

-

Pressing the Pellet: Assemble the die and place it in the hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air and moisture, which can cause scattering or unwanted absorption bands.[4]

-

Compression: Gradually apply pressure up to approximately 8-10 tons for a standard 13 mm die.[4][6] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[6]

-

Pellet Release: Slowly release the pressure and disassemble the die. Carefully remove the KBr pellet. A successful pellet will be thin and transparent.

-

Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Separately, prepare a blank KBr pellet to measure the background spectrum, which corrects for atmospheric CO₂, water vapor, and any impurities in the KBr.[2] Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy Protocol

This protocol outlines the analysis of a solid powder sample using a standard benchtop Raman spectrometer.[5][8][9]

Materials and Equipment:

-

Raman Spectrometer equipped with a laser source and a microscope

-

Laser source (e.g., 532 nm, 785 nm). A 785 nm laser is often a good choice for organic materials to balance signal strength with reduced fluorescence.[10][11]

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide. Gently press the powder with a clean surface (like another slide) to create a relatively flat and compact surface for analysis.[9]

-

Instrument Setup: Turn on the laser and spectrometer, allowing them to stabilize. Select the appropriate laser wavelength. A 785 nm laser is commonly used for organic compounds to minimize fluorescence, while a 532 nm laser can provide a stronger Raman signal but may increase fluorescence risk.[10][11][12]

-

Focusing: Place the sample slide on the microscope stage. Using the microscope, bring the surface of the this compound sample into focus.

-

Parameter Optimization: Adjust the laser power and acquisition time. Start with low laser power to avoid sample burning or degradation. Increase the power and/or acquisition time as needed to obtain a good signal-to-noise ratio without saturating the detector.

-

Spectral Acquisition: Collect the Raman spectrum. The spectral range will typically cover Raman shifts from approximately 100 cm⁻¹ to 3500 cm⁻¹.

-

Data Processing: Perform necessary data processing steps, which may include cosmic ray removal, baseline correction (to account for fluorescence), and normalization.

Data Presentation and Interpretation

Due to the limited availability of a complete, published dataset for this compound, this section provides a comparative analysis of the vibrational frequencies of maleic acid and sodium maleate. This comparison allows for an informed prediction of the key spectral features expected for this compound. The primary difference will be observed in the carboxylate stretching region, where the coordination to the divalent Ca²⁺ ion will influence the bond character compared to the monovalent Na⁺ ion or the protonated acid.

Table 1: Comparative FTIR Spectral Data (cm⁻¹)

| Vibrational Mode Assignment | Maleic Acid (Approx. cm⁻¹) | Sodium Maleate (Approx. cm⁻¹) | Expected this compound (Approx. cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Absent | Absent (unless hydrated) |

| C-H Stretch (=C-H) | ~3100-3000 | ~3070 | ~3070-3050 |

| C=O Stretch (Carboxylic Acid) | ~1700 | Absent | Absent |

| COO⁻ Asymmetric Stretch | Absent | ~1580-1560 | ~1600-1570 |

| COO⁻ Symmetric Stretch | Absent | ~1440-1410 | ~1450-1420 |

| C=C Stretch | ~1640-1630 | ~1650 | ~1650-1640 |

| C-H in-plane bend | ~1420 | ~1380 | ~1385-1375 |

| C-O Stretch | ~1300-1200 | ~1300 | ~1300-1280 |

| C-H out-of-plane bend | ~980, ~860 | ~860 | ~870-850 |

| O-C=O Bend | ~695 | ~700 | ~710-690 |

Table 2: Comparative Raman Spectral Data (cm⁻¹)

| Vibrational Mode Assignment | Maleic Acid (Approx. cm⁻¹) | Sodium Maleate (Approx. cm⁻¹) | Expected this compound (Approx. cm⁻¹) |

| C-H Stretch (=C-H) | ~3080-3060 | ~3070 | ~3075-3065 |

| C=O Stretch (Carboxylic Acid) | ~1695 | Absent | Absent |

| C=C Stretch | ~1645 (strong) | ~1655 (strong) | ~1650-1645 (strong) |

| COO⁻ Asymmetric Stretch | Absent | ~1580 (weak) | ~1590 (weak) |

| COO⁻ Symmetric Stretch | Absent | ~1420 (medium) | ~1430 (medium) |

| C-H in-plane bend | ~1390 | ~1385 | ~1390-1380 |

| C-C Stretch | ~1250 | ~1260 | ~1265-1255 |

| O-C=O Bend | ~695 | ~700 | ~705 |

| Low-frequency modes (Lattice) | < 400 | < 400 | < 400 (Ca-O modes) |

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship between the molecular structure of this compound and its spectroscopic signature.

Caption: Experimental workflow for FTIR and Raman analysis of this compound.

Caption: Correlation between molecular structure and key spectroscopic signatures.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. shimadzu.com [shimadzu.com]

- 3. agilent.com [agilent.com]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. THE PULSAR Engineering [thepulsar.be]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. m.youtube.com [m.youtube.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. youtube.com [youtube.com]

- 10. azom.com [azom.com]

- 11. edinst.com [edinst.com]

- 12. rpmclasers.com [rpmclasers.com]

An In-Depth Technical Guide to the Crystallography and Crystal Structure of Calcium Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and structural characteristics of calcium maleate (B1232345). The information contained herein is intended to serve as a core reference for professionals in research and development who are engaged with calcium salts of dicarboxylic acids, particularly in the context of pharmaceutical formulations and materials science. This document details the known crystallographic parameters, outlines a probable experimental protocol for synthesis and crystal growth, and presents a logical workflow for its structural analysis.

Introduction

Calcium maleate, the calcium salt of maleic acid, is a metal-organic compound whose solid-state properties are of significant interest. The geometry of the maleate anion, with its cis-configuration of the carboxylic acid groups, influences its coordination chemistry and subsequent crystal packing. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. This guide focuses on the dihydrate form of this compound, the primary crystallographically characterized form.

Crystallographic Data for this compound Dihydrate

The definitive crystal structure of this compound dihydrate (Ca(C₄H₂O₄)·2H₂O) was determined by three-dimensional X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The key crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Chemical Formula | Ca(C₄H₂O₄)·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.54(2) Å |

| b | 10.83(3) Å |

| c | 6.84(1) Å |

| Volume (V) | 632.0(6) ų |

| Formula Units (Z) | 4 |

| R-value | 0.093 |

Data sourced from Gupta and Banerjee (1983).[1][2][3]

Molecular and Crystal Structure Details

The structural analysis of this compound dihydrate reveals a complex and coordinated three-dimensional network.[1][2]

-

Calcium Ion Coordination: The calcium atom is eight-fold coordinated by oxygen atoms.[1][2] Six of these oxygen atoms belong to the carboxyl groups of neighboring maleate anions, and two are from the water molecules of hydration. This high coordination number is typical for calcium ions and is a key factor in the stability of the crystal lattice.

-

Maleate Anion Conformation: A significant feature of the structure is that the maleate anion is non-planar.[1][2] The two carboxyl groups are rotated out of the plane formed by the four carbon atoms of the maleate backbone by 27.9° and 91.7°, respectively.[1][2] This twisted conformation minimizes steric hindrance and facilitates the complex coordination with the calcium ions.

-

Bonding and Interactions: The structure is stabilized by the ionic bonds between the Ca²⁺ ions and the carboxylate groups of the maleate anions. Hydrogen bonding involving the water molecules also plays a crucial role in maintaining the integrity of the crystal lattice, linking the coordinated maleate anions and creating a robust three-dimensional framework.

Table 2: Selected Interatomic Distances and Bond Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Ca-O Bond Lengths | Data not available in the consulted literature. |

| C-C Bond Lengths | Data not available in the consulted literature. |

| C-O Bond Lengths | Data not available in the consulted literature. |

| O-C-O Angles | Data not available in the consulted literature. |

Note: The full text of the primary crystallographic study containing detailed bond lengths and angles was not accessible. The table is provided as a template for when such data becomes available.

Experimental Protocols

A detailed experimental protocol for the synthesis and single-crystal growth of this compound is not explicitly available in the reviewed literature. However, a reliable method can be adapted from established techniques for growing high-quality single crystals of similar sparingly soluble calcium carboxylates, such as the gel-aided solution technique. This method allows for the slow, controlled diffusion of reactants, which is essential for the growth of large, defect-free crystals suitable for X-ray diffraction.

Generalized Protocol for Synthesis and Crystal Growth

This proposed protocol utilizes a silica (B1680970) gel medium to control the reaction between a soluble calcium salt (e.g., calcium chloride) and maleic acid.

1. Gel Preparation:

- Prepare a solution of sodium metasilicate (B1246114) with a specific gravity of approximately 1.03 in deionized water.

- Adjust the pH of the solution to a desired value (e.g., 7.0) using a 1 M solution of maleic acid. This acidification initiates the gelling process.

- Pour the solution into clean glass test tubes and allow it to set for 24-48 hours until a firm, transparent silica gel is formed.

2. Reactant Addition:

- Once the gel has set, carefully layer a 1 M solution of maleic acid on top of the gel.

- After a few hours, gently add a 1 M solution of calcium chloride (CaCl₂) on top of the maleic acid solution.

3. Crystal Growth:

- Seal the test tubes to prevent evaporation and contamination.

- Leave the setup undisturbed at ambient temperature. Reactants will slowly diffuse into the gel matrix.

- Colorless, prismatic crystals of this compound dihydrate are expected to grow within the gel and at the gel-solution interface over a period of several days to weeks.

4. Harvesting and Characterization:

- Once the crystals reach a suitable size (typically 0.1-0.3 mm), carefully extract them from the gel.

- Wash the harvested crystals with deionized water to remove any residual reactants and gel, then dry them at room temperature.

- The identity and purity of the crystalline product can be confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the precise three-dimensional atomic arrangement.

1. Crystal Selection and Mounting:

- Select a well-formed, transparent, and defect-free single crystal under a polarizing microscope.

- Mount the selected crystal on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive (e.g., paratone-N oil).

2. Data Collection:

- Center the mounted crystal on a four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

- Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

- Collect a series of initial diffraction images to determine the unit cell parameters and the crystal's orientation matrix.

- Execute a full data collection strategy, typically involving a series of omega and phi scans, to measure the intensities of a large number of unique reflections.

3. Structure Solution and Refinement:

- Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz factor, polarization, and absorption).

- Solve the crystal structure using direct methods or heavy-atom methods (as was done in the original study[1][2]).

- Refine the structural model using full-matrix least-squares methods against the observed reflection data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

References

In-Depth Technical Guide on the Formation and Stability of Calcium Maleate Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation, stability, and characterization of calcium maleate (B1232345) hydrate (B1144303). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are working with or exploring the use of this compound. The guide details the synthesis of calcium maleate hydrate, its structural properties, thermal decomposition pathway, and the factors influencing its stability, such as pH. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Visual diagrams generated using the DOT language are included to illustrate experimental workflows and logical relationships, providing a clear and concise understanding of the core concepts.

Introduction

This compound, the calcium salt of maleic acid, is a compound of interest in various fields, including pharmaceuticals and material science, due to its properties as a salt of a dicarboxylic acid. The hydrated form, typically this compound dihydrate (Ca(C₄H₂O₄)·2H₂O), is the common crystalline form under ambient conditions. A thorough understanding of its formation, crystal structure, and stability is crucial for its application and for controlling its properties during synthesis and formulation. This guide synthesizes available technical information to provide a detailed reference on this compound hydrate.

Formation of this compound Hydrate

The formation of this compound hydrate is typically achieved through an aqueous reaction between a soluble calcium salt or base and maleic acid. The resulting hydrate's crystallinity and purity are influenced by factors such as reactant concentrations, temperature, and pH.

Synthesis Protocol

A common method for the synthesis of a this compound precursor solution involves the reaction of calcium carbonate with maleic acid.

Experimental Protocol: Synthesis of this compound Precursor Solution

-

Reactant Preparation: Weigh stoichiometric amounts of calcium carbonate (CaCO₃) and maleic acid (C₄H₄O₄) in a 1:2 molar ratio.

-

Reaction: Suspend the calcium carbonate in deionized water in a reaction vessel.

-

Addition of Maleic Acid: Slowly add the maleic acid to the calcium carbonate suspension while stirring continuously. The reaction will produce carbon dioxide gas, leading to effervescence.

-

Dissolution: Continue stirring the mixture until the evolution of CO₂ ceases and all components are completely dissolved, resulting in a clear solution of this compound.

-

Crystallization: The dihydrate can be crystallized from this solution, a process that can be influenced by pH adjustment. The typical pH for the hydration solution to form this compound is maintained in the acidic range of 1.5 to 3.5.

Structural Characterization

The primary crystalline form of hydrated this compound is the dihydrate. Its structural properties have been elucidated using single-crystal X-ray diffraction.

Crystal Structure

The crystal structure of this compound dihydrate has been determined to be orthorhombic. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.54(2) Å, b = 10.83(3) Å, c = 6.84(1) Å |

| Molecules per Unit Cell (Z) | 4 |

Table 1: Crystallographic Data for this compound Dihydrate

Stability of this compound Hydrate

The stability of this compound hydrate is a critical factor in its handling, storage, and application. This section details its thermal stability and the influence of pH.

Thermal Stability and Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have been employed to investigate the thermal decomposition of this compound dihydrate. The decomposition proceeds in distinct stages.

A study on the thermal behavior of this compound dihydrate revealed a two-step decomposition process.[1] The first step involves the loss of water of hydration, followed by the decomposition of the anhydrous salt.[1]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 40 - 240 | 18.94 (Observed) | Loss of two molecules of water of crystallization. The theoretical mass loss is 19.22%. |

| Anhydrous Decomposition | ~505 | Not specified | The anhydrous this compound decomposes to form calcium oxalate (B1200264) with the elimination of an acetylene (B1199291) molecule.[1] |

Table 2: Thermal Decomposition Data for this compound Dihydrate

Further kinetic studies on the isothermal decomposition of this compound dihydrate between 460 and 490°C have shown that the gaseous products are primarily carbon dioxide (CO₂), with smaller quantities of carbon monoxide (CO), acetylene (C₂H₂), and ethylene (B1197577) (C₂H₄).[2]

Influence of pH on Stability and Formation

The pH of the aqueous environment plays a significant role in the formation and stability of this compound hydrate. The solubility of calcium salts of weak acids, like maleic acid, is generally pH-dependent.

In acidic conditions, the maleate anion (C₄H₂O₄²⁻) will be protonated to form hydrogen maleate (HC₄H₃O₄⁻) and maleic acid (H₂C₄H₂O₄). This equilibrium affects the concentration of free maleate ions available to precipitate with calcium ions. The formation of this compound is favored in a pH range where the maleate dianion is the predominant species.

Solubility

The solubility of this compound in water is a key parameter for its application, particularly in pharmaceuticals. While extensive quantitative data on the temperature-dependent solubility of this compound is not available in the literature, it is generally described as a sparingly soluble salt. The solubility of similar calcium salts of dicarboxylic acids is known to be influenced by temperature. For some calcium salts, solubility decreases with increasing temperature.

Experimental Workflows and Logical Relationships

Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound hydrate.

Caption: Experimental workflow for this compound hydrate.

Factors Influencing this compound Hydrate Stability

The stability of this compound hydrate is governed by several interconnected factors. The diagram below illustrates these relationships.

Caption: Factors affecting this compound hydrate stability.

Conclusion